molecular formula C21H34N6O2S B2661858 N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide CAS No. 941948-79-4

N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide

Cat. No.: B2661858
CAS No.: 941948-79-4
M. Wt: 434.6
InChI Key: TZNSEIPGIOHYQV-UHFFFAOYSA-N
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Description

N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is an intricate organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide typically involves several stages, including the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent modifications to introduce the morpholino and ethylthio groups. Common reagents include ethylthiol, morpholine, and various amides, with reactions often carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods: In an industrial context, the production of this compound is scaled up using batch or continuous flow reactors. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide undergoes various chemical reactions including oxidation, reduction, and substitution.

Common Reagents and Conditions: Oxidative reactions might employ reagents such as potassium permanganate or hydrogen peroxide, whereas reductions could involve agents like sodium borohydride. Substitution reactions often utilize nucleophilic or electrophilic agents to introduce new functional groups.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives by replacing the morpholino or ethylthio groups with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is studied for its potential as a precursor in the synthesis of more complex organic molecules.

Biology: Biologically, this compound could serve as a lead molecule in the development of new drugs, particularly those targeting specific enzymes or receptors.

Medicine: In medicine, its unique structure lends itself to exploration as a therapeutic agent, potentially in the treatment of certain diseases or conditions where modulation of specific biochemical pathways is beneficial.

Industry: Industrially, it might find use in the development of new materials or as a specialized reagent in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. Its unique structure allows it to fit into specific binding sites, modulating the activity of these targets and thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds: Compounds similar to N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide include other pyrazolo[3,4-d]pyrimidines, each with varying substituents that confer different properties and applications. These might include N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide and N-(2-(6-(phenylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide.

Uniqueness: The ethylthio and morpholino groups in this compound confer unique electronic and steric properties, making it particularly interesting for applications where these attributes are advantageous.

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Properties

IUPAC Name

N-[2-(6-ethylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N6O2S/c1-4-7-16(8-5-2)20(28)22-9-10-27-19-17(15-23-27)18(24-21(25-19)30-6-3)26-11-13-29-14-12-26/h15-16H,4-14H2,1-3H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNSEIPGIOHYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SCC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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